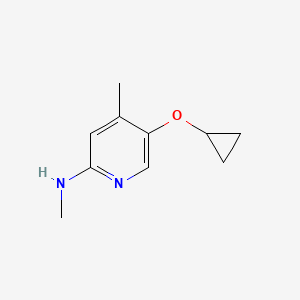![molecular formula C19H28N2O2 B14830442 tert-Butyl rel-(3aR,5R,6aS)-5-(benzylamino)-3,3a,4,5,6,6a-hexahydro-1H-cyclopenta[c]pyrrole-2-carboxylate](/img/structure/B14830442.png)
tert-Butyl rel-(3aR,5R,6aS)-5-(benzylamino)-3,3a,4,5,6,6a-hexahydro-1H-cyclopenta[c]pyrrole-2-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
cis-5-Benzylamino-2-boc-hexahydro-cyclopenta[c]pyrrole: is a complex organic compound with the molecular formula C19H28N2O2. It is characterized by a cyclopenta[c]pyrrole core structure, which is substituted with a benzylamino group and a tert-butoxycarbonyl (boc) protecting group. This compound is of interest in various fields of chemistry and pharmacology due to its unique structural features and potential biological activities.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of cis-5-Benzylamino-2-boc-hexahydro-cyclopenta[c]pyrrole typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Cyclopenta[c]pyrrole Core: This step involves the cyclization of a suitable precursor, such as a substituted pyrrole, under acidic or basic conditions.
Introduction of the Benzylamino Group: The benzylamino group can be introduced through nucleophilic substitution reactions, where a benzylamine derivative reacts with the cyclopenta[c]pyrrole intermediate.
Protection with Boc Group: The final step involves the protection of the amino group with a tert-butoxycarbonyl (boc) group using reagents like di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine.
Industrial Production Methods: Industrial production of cis-5-Benzylamino-2-boc-hexahydro-cyclopenta[c]pyrrole may involve optimization of the above synthetic route to achieve higher yields and purity. This can include the use of automated synthesis equipment, continuous flow reactors, and advanced purification techniques like high-performance liquid chromatography (HPLC).
Analyse Chemischer Reaktionen
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the benzylamino group, leading to the formation of N-oxide derivatives.
Reduction: Reduction reactions can target the cyclopenta[c]pyrrole core, potentially reducing double bonds or other functional groups.
Common Reagents and Conditions:
Oxidation: Reagents like hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA) under mild conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).
Substitution: Nucleophiles such as alkyl halides or acyl chlorides in the presence of a base like sodium hydride (NaH).
Major Products:
Oxidation: N-oxide derivatives.
Reduction: Reduced cyclopenta[c]pyrrole derivatives.
Substitution: Substituted benzylamino derivatives.
Wissenschaftliche Forschungsanwendungen
Chemistry: cis-5-Benzylamino-2-boc-hexahydro-cyclopenta[c]pyrrole is used as a building block in organic synthesis, particularly in the development of novel heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties. It serves as a lead compound for the development of new pharmaceuticals.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases where modulation of specific biological pathways is required.
Industry: In the industrial sector, the compound is used in the synthesis of advanced materials and as an intermediate in the production of fine chemicals.
Wirkmechanismus
The mechanism of action of cis-5-Benzylamino-2-boc-hexahydro-cyclopenta[c]pyrrole involves its interaction with specific molecular targets, such as enzymes or receptors. The benzylamino group can form hydrogen bonds or electrostatic interactions with target proteins, modulating their activity. The boc group provides stability and protects the amino group during biochemical interactions.
Vergleich Mit ähnlichen Verbindungen
cis-5-Amino-2-boc-hexahydro-cyclopenta[c]pyrrole: Similar core structure but lacks the benzylamino group.
cis-2-Benzylamino-cyclohexanol hydrochloride: Contains a benzylamino group but has a different core structure.
Uniqueness: cis-5-Benzylamino-2-boc-hexahydro-cyclopenta[c]pyrrole is unique due to the combination of its cyclopenta[c]pyrrole core and the presence of both benzylamino and boc groups. This unique structure imparts specific chemical and biological properties that are not observed in similar compounds.
Eigenschaften
Molekularformel |
C19H28N2O2 |
|---|---|
Molekulargewicht |
316.4 g/mol |
IUPAC-Name |
tert-butyl (3aS,6aR)-5-(benzylamino)-3,3a,4,5,6,6a-hexahydro-1H-cyclopenta[c]pyrrole-2-carboxylate |
InChI |
InChI=1S/C19H28N2O2/c1-19(2,3)23-18(22)21-12-15-9-17(10-16(15)13-21)20-11-14-7-5-4-6-8-14/h4-8,15-17,20H,9-13H2,1-3H3/t15-,16+,17? |
InChI-Schlüssel |
YIZIAOOGEHHUIX-SJPCQFCGSA-N |
Isomerische SMILES |
CC(C)(C)OC(=O)N1C[C@H]2CC(C[C@H]2C1)NCC3=CC=CC=C3 |
Kanonische SMILES |
CC(C)(C)OC(=O)N1CC2CC(CC2C1)NCC3=CC=CC=C3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















